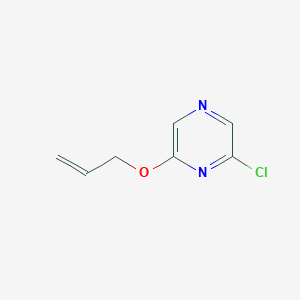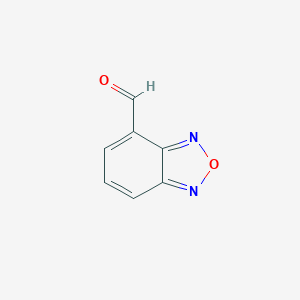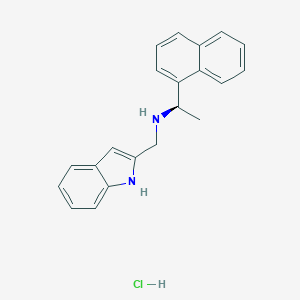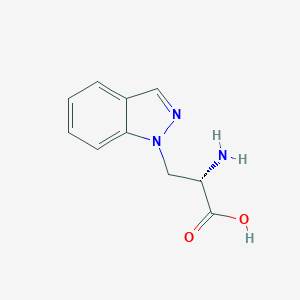
beta-1-Indazolealanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beta-1-Indazolealanine, also known as β-IA, is a non-proteinogenic amino acid that has gained significant attention in the field of chemical biology and medicinal chemistry. This amino acid is a structural analogue of tryptophan and has been found to exhibit unique biochemical and physiological properties.
Wirkmechanismus
The mechanism of action of β-IA involves its ability to bind to specific amino acid residues in the protein active site. This binding induces conformational changes in the protein, resulting in altered protein function. The exact mechanism of action varies depending on the protein target and the specific binding site of β-IA.
Biochemische Und Physiologische Effekte
β-IA has been found to exhibit a range of biochemical and physiological effects. It has been shown to modulate enzyme activity, alter protein stability, and affect protein-protein interactions. Moreover, β-IA has been found to exhibit anticancer properties, making it a potential candidate for the development of new cancer therapeutics.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using β-IA in lab experiments is its ability to selectively bind to specific amino acid residues in the protein active site. This allows for the study of protein-ligand interactions in a highly specific manner. However, one of the limitations of using β-IA is its relatively complex synthesis method, which can make it difficult to obtain in large quantities.
Zukünftige Richtungen
There are several future directions for the study of β-IA. One potential area of research is the development of new drugs and therapeutic agents based on β-IA. Moreover, the use of β-IA in the design and development of new protein-based materials is an emerging area of research. Additionally, the study of β-IA in the context of protein misfolding diseases, such as Alzheimer's and Parkinson's disease, is an area of growing interest.
Conclusion:
In conclusion, β-IA is a non-proteinogenic amino acid that has gained significant attention in the field of chemical biology and medicinal chemistry. It has been extensively used as a tool to study protein-ligand interactions and has been found to exhibit unique biochemical and physiological properties. While there are some limitations to its use in lab experiments, the potential applications of β-IA are vast and varied. The future of β-IA research looks promising, with many exciting areas of study on the horizon.
Synthesemethoden
The synthesis of β-IA involves a multi-step process that starts with the conversion of 2-nitrobenzaldehyde to 2-nitrobenzyl bromide. This compound is then reacted with glycine methyl ester to form the corresponding amide. The amide is then reduced to the corresponding amine, which is further reacted with indazole-3-carboxylic acid to form β-IA.
Wissenschaftliche Forschungsanwendungen
β-IA has been extensively used in scientific research as a tool to study protein-ligand interactions. It has been found to bind to a range of proteins, including enzymes, receptors, and transporters. This amino acid has also been used to study protein folding and stability, as well as protein-protein interactions. Moreover, β-IA has been used in the design and development of new drugs and therapeutic agents.
Eigenschaften
CAS-Nummer |
102293-15-2 |
|---|---|
Produktname |
beta-1-Indazolealanine |
Molekularformel |
C10H11N3O2 |
Molekulargewicht |
205.21 g/mol |
IUPAC-Name |
(2S)-2-amino-3-indazol-1-ylpropanoic acid |
InChI |
InChI=1S/C10H11N3O2/c11-8(10(14)15)6-13-9-4-2-1-3-7(9)5-12-13/h1-5,8H,6,11H2,(H,14,15)/t8-/m0/s1 |
InChI-Schlüssel |
VXGGDWZWROEXQG-QMMMGPOBSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C=NN2C[C@@H](C(=O)O)N |
SMILES |
C1=CC=C2C(=C1)C=NN2CC(C(=O)O)N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=NN2CC(C(=O)O)N |
Synonyme |
eta-1-indazole-L-alanine beta-1-indazolealanine BIZA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ammonium ((1S,3R,4R,7S)-3-bromo-1,7-dimethyl-2-oxobicyclo[2.2.1]heptan-7-yl)methanesulfonate](/img/structure/B27928.png)
![[(1R)-(endo,anti)]-(+)-3-Bromocamphor-8-sulfonic acid ammonium salt](/img/structure/B27932.png)
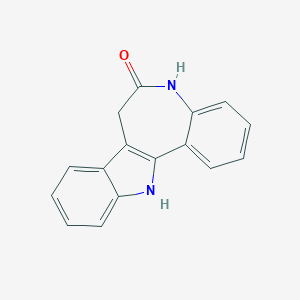
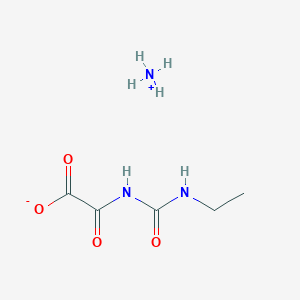
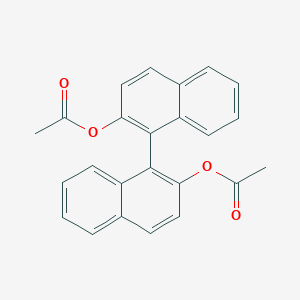
![2,2-Dimethylpropane-1,3-diol;hexanedioic acid;hexane-1,6-diol;2-[4-(2-hydroxyethoxy)phenoxy]ethanol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B27943.png)
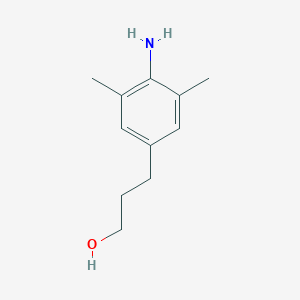
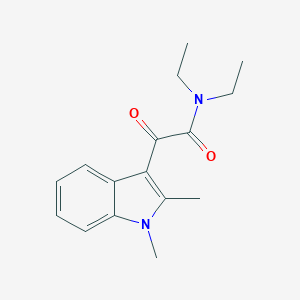
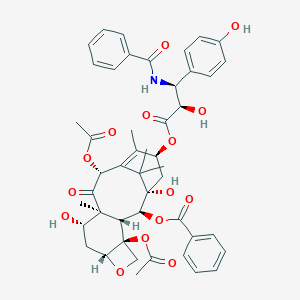

![N-[4-Amino-3-(trifluoromethyl)phenyl]-2-methylpropanamide](/img/structure/B27957.png)
